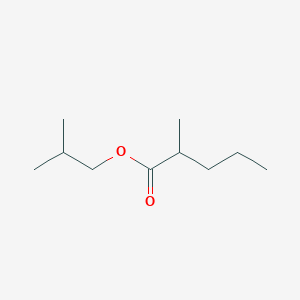
Isobutyl 2-methylvalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isobutyl 2-methylvalerate can be synthesized through the esterification of 2-methylvaleric acid with isobutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous reactors and distillation columns are often employed to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Isobutyl 2-methylvalerate primarily undergoes hydrolysis, oxidation, and reduction reactions .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze this compound to yield 2-methylvaleric acid and isobutanol.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to primary alcohols.
Major Products Formed:
Hydrolysis: 2-methylvaleric acid and isobutanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Primary alcohols.
Wissenschaftliche Forschungsanwendungen
Isobutyl 2-methylvalerate finds applications in various fields:
Chemistry:
Biology:
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of isobutyl 2-methylvalerate involves its interaction with specific molecular targets and pathways. detailed studies on its exact mechanism are limited .
Vergleich Mit ähnlichen Verbindungen
- Isobutyl isobutyrate
- Isobutyl acetate
- Isobutyl propionate
Comparison: Isobutyl 2-methylvalerate is unique due to its specific ester structure, which imparts distinct olfactory properties compared to other similar esters .
Eigenschaften
CAS-Nummer |
6297-42-3 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
2-methylpropyl 2-methylpentanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-9(4)10(11)12-7-8(2)3/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
VSNXGQJZBDUEOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)
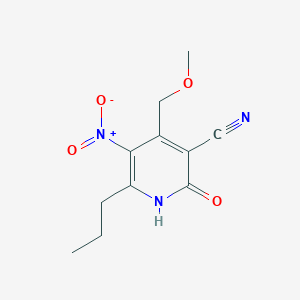
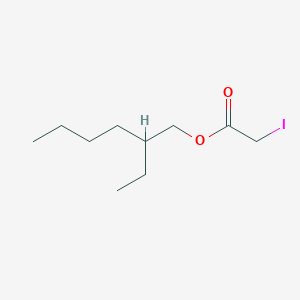
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
![(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14731679.png)
![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)

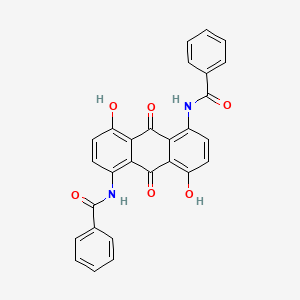
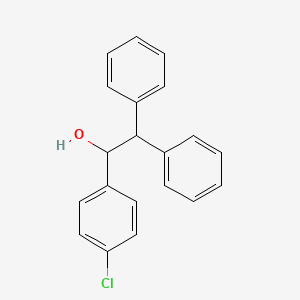
![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)
![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
